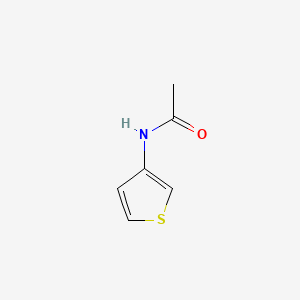
1,4-Dimethylpiperazine-2,3-dione
概要
説明
1,4-Dimethylpiperazine-2,3-dione is a heterocyclic organic compound with the molecular formula C6H10N2O2. It is a derivative of piperazine, characterized by the presence of two methyl groups at the 1 and 4 positions and two keto groups at the 2 and 3 positions.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethylpiperazine-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction . Another method involves the oxidative catalytic condensation of sarcosine in the presence of permanganate ions, which yields 1,4-dimethylpiperazine-2,5-dione as a major product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization from solvents like dichloromethane to obtain the compound in a suitable form for further applications .
化学反応の分析
Types of Reactions
1,4-Dimethylpiperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopiperazine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methyl groups at the 1 and 4 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like permanganate ions for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like amines or halides .
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, which can have significant biological and chemical properties .
科学的研究の応用
1,4-Dimethylpiperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 1,4-dimethylpiperazine-2,3-dione involves its interaction with various molecular targets. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing their function. For example, its diketopiperazine structure can interact with enzymes and receptors, modulating their activity .
類似化合物との比較
Similar Compounds
Similar compounds to 1,4-dimethylpiperazine-2,3-dione include:
- 3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione
- 2,5-Bis(1-methyl-2-oxoindol-3-ylidene)-1,4-dimethylpiperazine-3,6-dione
- 6-(Bromobenzyl)-3-benzylidene-6-erythro-hydroxy-1,4-dimethylpiperazine-2,5-dione
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives .
特性
IUPAC Name |
1,4-dimethylpiperazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBHDWHAIVWDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314244 | |
| Record name | 1,4-dimethylpiperazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59417-06-0 | |
| Record name | 59417-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dimethylpiperazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,4-Dimethylpiperazine-2,3-dione in organic synthesis?
A1: this compound serves as a valuable reagent in the synthesis of symmetrical α-diones. [] The research paper "A Simple Synthesis of Symmetrical α‐Diones from Organometallic Reagents and 1,4‐Dimethylpiperazine‐2,3‐diones" [] highlights its role in a novel synthetic method. This method utilizes readily available organometallic reagents, making it a potentially advantageous approach for synthesizing this important class of organic compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














